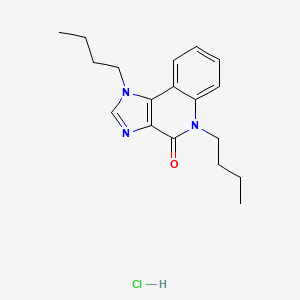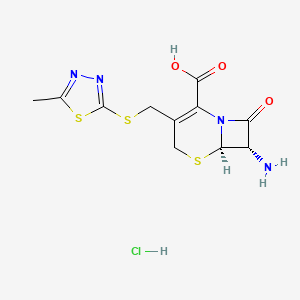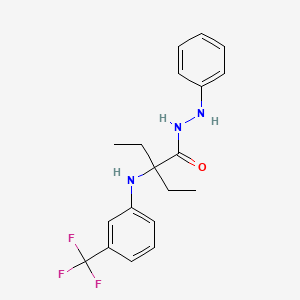
Butanoic acid, 2-ethyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-phenylhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-ethyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-phenylhydrazide is a chemical compound with the molecular formula C19H22F3N3O and a molecular weight of 365.3927 . This compound is known for its unique structure, which includes a trifluoromethyl group and a phenylhydrazide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of Butanoic acid, 2-ethyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-phenylhydrazide typically involves multiple steps. One common synthetic route includes the reaction of ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate with hydrazine to form the respective hydrazide . This intermediate is then reacted with isothiocyanates to form substituted thiosemicarbazides, which are further cyclized using ethyl bromoacetate and fused sodium acetate to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Analyse Des Réactions Chimiques
Butanoic acid, 2-ethyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-phenylhydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenylhydrazide moiety, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butanoic acid, 2-ethyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-phenylhydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially important compounds.
Mécanisme D'action
The mechanism of action of Butanoic acid, 2-ethyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-phenylhydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenylhydrazide moiety play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Butanoic acid, 2-ethyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-phenylhydrazide can be compared with other similar compounds, such as:
Butanoic acid, 2-methyl-: This compound has a similar but simpler structure and different chemical properties.
Butanoic acid, 2-methyl-, ethyl ester: Another related compound with distinct ester functionality and applications.
The uniqueness of this compound lies in its trifluoromethyl group and phenylhydrazide moiety, which confer specific chemical and biological properties not found in the simpler analogs.
Propriétés
Numéro CAS |
174198-02-8 |
|---|---|
Formule moléculaire |
C19H22F3N3O |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
2-ethyl-N'-phenyl-2-[3-(trifluoromethyl)anilino]butanehydrazide |
InChI |
InChI=1S/C19H22F3N3O/c1-3-18(4-2,17(26)25-24-15-10-6-5-7-11-15)23-16-12-8-9-14(13-16)19(20,21)22/h5-13,23-24H,3-4H2,1-2H3,(H,25,26) |
Clé InChI |
IVSXAAPEIYLJQF-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(=O)NNC1=CC=CC=C1)NC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


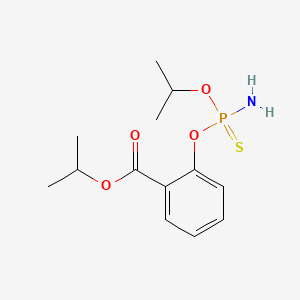
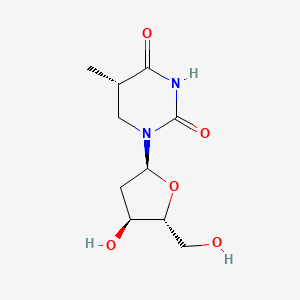
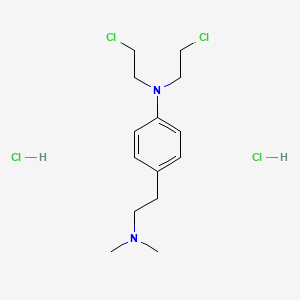
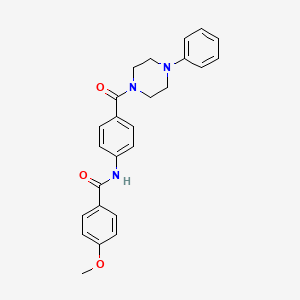
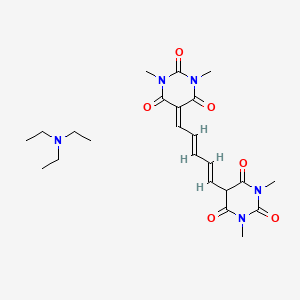

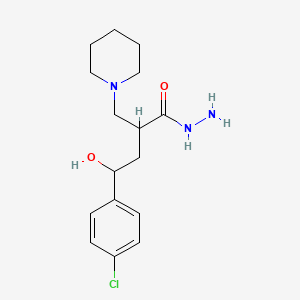
![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12725026.png)
![2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate](/img/structure/B12725027.png)

